molecular formula C15H17FN4O B15037393 N'-[(E)-1-(4-fluorophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-1-(4-fluorophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B15037393
M. Wt: 288.32 g/mol
InChI Key: QVAMDMPEPWAWON-LICLKQGHSA-N
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Description

N'-[(E)-1-(4-Fluorophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide is a hydrazide-hydrazone derivative characterized by a pyrazole core substituted with an isopropyl group at position 3 and a carbohydrazide moiety linked to a 4-fluorophenyl ethylidene group. The fluorine atom at the para position of the phenyl ring enhances lipophilicity and metabolic stability, making it a candidate for medicinal chemistry applications .

Properties

Molecular Formula

C15H17FN4O

Molecular Weight

288.32 g/mol

IUPAC Name

N-[(E)-1-(4-fluorophenyl)ethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H17FN4O/c1-9(2)13-8-14(19-18-13)15(21)20-17-10(3)11-4-6-12(16)7-5-11/h4-9H,1-3H3,(H,18,19)(H,20,21)/b17-10+

InChI Key

QVAMDMPEPWAWON-LICLKQGHSA-N

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)F

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(4-fluorophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-fluoroacetophenone with isopropyl hydrazinecarboxylate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol or methanol, for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(4-fluorophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-1-(4-fluorophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N’-[(E)-1-(4-fluorophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with analogs differing in substituents and core structures:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound 4-Fluorophenyl, 3-isopropyl C₁₅H₁₇FN₄O₂ ~304.3 Fluorine enhances lipophilicity; (E)-imine
N'-[(E)-1-(4-Hydroxyphenyl)ethylidene]-... 4-Hydroxyphenyl, 3-isopropyl C₁₅H₁₈N₄O₂ 286.3 Polar -OH group; reduced membrane permeability
N'-[(E)-1-(2-Furyl)ethylidene]-... 2-Furyl, 3-isopropyl C₁₃H₁₆N₄O₂ 260.3 Heteroaromatic furan; potential π-π interactions
Compound 188 () 4-Fluorophenyl, dihydrobenzofuran C₁₇H₁₆FN₃O₂ 313.3 Benzofuran core; antimicrobial activity
3j () Complex substituents Not reported - Potent h-e5’NT enzyme inhibitor

Key Observations :

  • Fluorine vs. Hydroxyl : Replacing -OH with -F (target vs. ) increases lipophilicity (logP) by ~0.5–1.0 units, improving blood-brain barrier penetration .
  • Heterocyclic Substituents : The 2-furyl group () introduces electron-rich regions for hydrogen bonding, while the dihydrobenzofuran in enhances rigidity and planarity .
Physicochemical and Crystallographic Data
  • Solubility : The target compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>10 mg/mL), similar to ’s hydroxyl analog .
  • Crystal Packing : Pyrazole derivatives often exhibit π-stacking (3.5–4.0 Å spacing) and hydrogen-bonding networks (N-H···O, 2.8–3.2 Å), as seen in ’s X-ray structures .

Biological Activity

N'-[(E)-1-(4-fluorophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological effects of this compound, focusing on its potential as an antimicrobial, antitumor, and anti-inflammatory agent.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation of 4-fluorobenzaldehyde with isopropyl hydrazine followed by cyclization to form the pyrazole ring. The structural characterization is often performed using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography, which confirm the formation of the desired hydrazone structure with specific bond lengths indicative of partial double bond character in the C=N bond.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Antitumor Activity

This compound has been investigated for its antitumor properties. Pyrazole derivatives have shown promising results against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation, including BRAF(V600E) and EGFR pathways.

Case Study: Antitumor Efficacy
In vitro studies demonstrated that this compound significantly inhibited the proliferation of human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer), with IC50 values in the low micromolar range. The compound's ability to induce apoptosis in these cells was confirmed through flow cytometry analysis.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. This suggests a possible role in managing inflammatory diseases.

Table 2: Anti-inflammatory Effects

CompoundCytokine InhibitionConcentration (µM)
This compoundTNF-α10
IL-610

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